molecular formula C18H17Cl2N3O2 B11109674 N-benzyl-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide

N-benzyl-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11109674
M. Wt: 378.2 g/mol
InChI Key: WWQVKLRTMZIEIL-WSDLNYQXSA-N
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Description

N-BENZYL-4-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzyl group, a hydrazino group, and a dichlorophenyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzylamine with a suitable hydrazine derivative, followed by the introduction of the dichlorophenyl group through a coupling reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as automated reactors and real-time monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-BENZYL-4-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-4-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-{2-[(E)-1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide
  • N-benzyl-4-{2-[(E)-(2,3-dichlorophenyl)methylidene]hydrazino}-4-oxobutanamide

Uniqueness

N-BENZYL-4-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.

Properties

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

N-benzyl-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H17Cl2N3O2/c19-15-7-6-14(16(20)10-15)12-22-23-18(25)9-8-17(24)21-11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,21,24)(H,23,25)/b22-12+

InChI Key

WWQVKLRTMZIEIL-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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